2-(benzylsulfanyl)-1-(4-{3-ethyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one
CAS No.: 1058386-56-3
Cat. No.: VC11926141
Molecular Formula: C19H23N7OS
Molecular Weight: 397.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1058386-56-3 |
|---|---|
| Molecular Formula | C19H23N7OS |
| Molecular Weight | 397.5 g/mol |
| IUPAC Name | 2-benzylsulfanyl-1-[4-(3-ethyltriazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl]ethanone |
| Standard InChI | InChI=1S/C19H23N7OS/c1-2-26-19-17(22-23-26)18(20-14-21-19)25-10-8-24(9-11-25)16(27)13-28-12-15-6-4-3-5-7-15/h3-7,14H,2,8-13H2,1H3 |
| Standard InChI Key | AMTNZMWLPVKIGF-UHFFFAOYSA-N |
| SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4)N=N1 |
| Canonical SMILES | CCN1C2=C(C(=NC=N2)N3CCN(CC3)C(=O)CSCC4=CC=CC=C4)N=N1 |
Introduction
The compound 2-(benzylsulfanyl)-1-(4-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is a complex organic molecule that combines several functional groups, including a benzylsulfanyl group, a triazolopyrimidine ring, and a piperazine ring. This compound is of interest due to its potential biological activities, which can be explored through its structural components.
Structural Components
-
Benzylsulfanyl Group: This group is known for its presence in various pharmaceutical compounds, contributing to their biological activity. The benzylsulfanyl group is similar to the one found in 2-(benzylsulfanyl)-3-ethyl-4(3H)-quinazolinone, which is documented in PubChem .
-
Triazolopyrimidine Ring: This heterocyclic ring system is a common scaffold in medicinal chemistry, often associated with compounds that exhibit antiviral, anticancer, or antimicrobial properties. The incorporation of an ethyl group at the 3-position may influence the compound's lipophilicity and interaction with biological targets.
-
Piperazine Ring: Piperazine is a versatile heterocyclic amine that is widely used in drug design due to its ability to form hydrogen bonds and participate in various biological interactions.
Biological Activity
While specific biological activity data for 2-(benzylsulfanyl)-1-(4-{3-ethyl-3H- triazolo[4,5-d]pyrimidin-7-yl}piperazin-1-yl)ethan-1-one is not readily available, compounds with similar structural motifs have shown promise in various therapeutic areas. For example, triazolopyrimidine derivatives have been explored for their antiviral and anticancer properties, while piperazine-containing compounds are often used in central nervous system drugs.
Research Findings and Future Directions
Given the lack of specific research findings on this compound, future studies could focus on its synthesis, characterization, and biological evaluation. This might involve:
-
In Vitro Assays: To assess potential antiviral, anticancer, or antimicrobial activities.
-
In Vivo Studies: To evaluate pharmacokinetics, toxicity, and efficacy in animal models.
-
Molecular Modeling: To predict interactions with potential biological targets and guide structural optimization.
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume